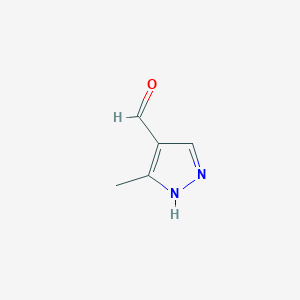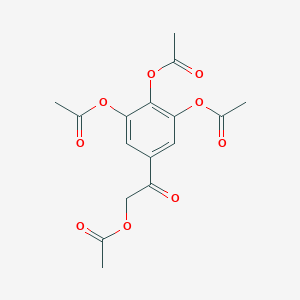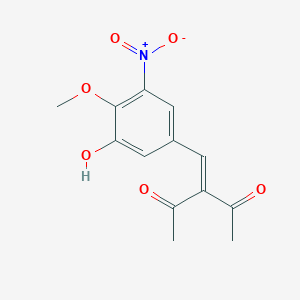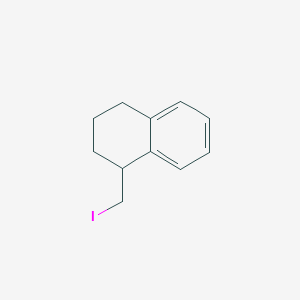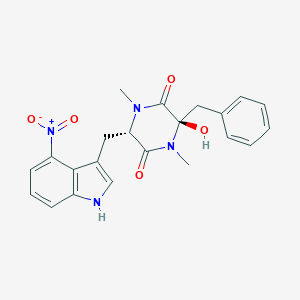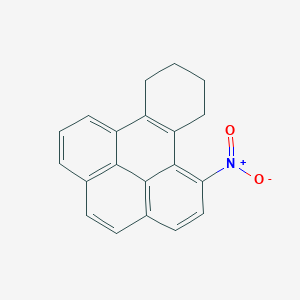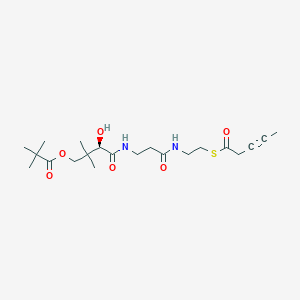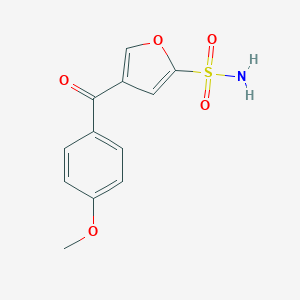
4-(4-Methoxybenzoyl)-2-furansulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methoxybenzoyl)-2-furansulfonamide, also known as MBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBS is a sulfonamide derivative of furan, which is a heterocyclic organic compound. This compound has a molecular formula of C12H11NO5S and a molecular weight of 281.28 g/mol.
Wirkmechanismus
The mechanism of action of 4-(4-Methoxybenzoyl)-2-furansulfonamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 4-(4-Methoxybenzoyl)-2-furansulfonamide leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
4-(4-Methoxybenzoyl)-2-furansulfonamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. 4-(4-Methoxybenzoyl)-2-furansulfonamide has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-Methoxybenzoyl)-2-furansulfonamide in lab experiments is its high purity and stability. 4-(4-Methoxybenzoyl)-2-furansulfonamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-(4-Methoxybenzoyl)-2-furansulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-(4-Methoxybenzoyl)-2-furansulfonamide. One area of interest is the development of 4-(4-Methoxybenzoyl)-2-furansulfonamide-based fluorescent probes for detecting metal ions in biological systems. Another area of interest is the investigation of the potential anti-inflammatory and analgesic effects of 4-(4-Methoxybenzoyl)-2-furansulfonamide in human subjects. Additionally, the development of new synthesis methods for 4-(4-Methoxybenzoyl)-2-furansulfonamide may lead to improved yields and purity of the compound.
Synthesemethoden
4-(4-Methoxybenzoyl)-2-furansulfonamide can be synthesized through a multi-step process, starting with the reaction of 4-methoxybenzoyl chloride with furan-2-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain 4-(4-Methoxybenzoyl)-2-furansulfonamide. This synthesis method has been optimized to yield high purity and high yields of 4-(4-Methoxybenzoyl)-2-furansulfonamide.
Wissenschaftliche Forschungsanwendungen
4-(4-Methoxybenzoyl)-2-furansulfonamide has been extensively studied in scientific research for its potential applications in various fields. One of the most significant applications of 4-(4-Methoxybenzoyl)-2-furansulfonamide is in the field of medicine, where it has been shown to exhibit anti-inflammatory and analgesic properties. 4-(4-Methoxybenzoyl)-2-furansulfonamide has also been studied for its potential use as a fluorescent probe for detecting metal ions.
Eigenschaften
CAS-Nummer |
118993-61-6 |
|---|---|
Produktname |
4-(4-Methoxybenzoyl)-2-furansulfonamide |
Molekularformel |
C12H11NO5S |
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
4-(4-methoxybenzoyl)furan-2-sulfonamide |
InChI |
InChI=1S/C12H11NO5S/c1-17-10-4-2-8(3-5-10)12(14)9-6-11(18-7-9)19(13,15)16/h2-7H,1H3,(H2,13,15,16) |
InChI-Schlüssel |
OIEIIZQFSICKJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)
